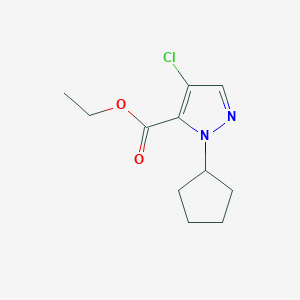

ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-2-cyclopentylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-2-16-11(15)10-9(12)7-13-14(10)8-5-3-4-6-8/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHXDRQJCOHUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C2CCCC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with cyclopentanone under acidic conditions, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions usually require refluxing the mixture for several hours to ensure complete cyclization and esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide[][3].

Common Reagents and Conditions

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) for ester reduction.

Oxidation: Hydrogen peroxide (H2O2) in acetic acid for pyrazole ring oxidation.

Major Products Formed

Substitution: Formation of 4-amino-1-cyclopentyl-1H-pyrazole-5-carboxylate.

Reduction: Formation of 4-chloro-1-cyclopentyl-1H-pyrazole-5-methanol.

Oxidation: Formation of 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate N-oxide.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has been investigated for its potential as a pharmacophore in drug development. Notable applications include:

- Anti-inflammatory Activity : Studies indicate that derivatives of pyrazoles can inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are critical in inflammatory responses .

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its cyclopentyl group enhances interaction with microbial targets, increasing efficacy compared to other compounds .

- Anticancer Potential : Ongoing research suggests that this compound may inhibit cancer cell proliferation by modulating pathways associated with cell survival and apoptosis. Its role in interfering with androgen receptor signaling is particularly noted in studies focusing on prostate cancer treatment .

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials with specific electronic and optical properties. Its unique structure allows for the design of materials with tailored functionalities.

Biological Studies

The compound acts as a probe in studying enzyme interactions and receptor binding due to its distinctive structural features. It can modulate enzyme activity by binding to specific molecular targets, thereby influencing various biological processes.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. A study highlighted the effectiveness of these compounds in reducing inflammation markers in animal models .

Antimicrobial Efficacy

In vitro studies have shown that this compound exhibits notable antimicrobial properties against common pathogens. The presence of the cyclopentyl group contributes to enhanced binding interactions with microbial targets .

Anticancer Research

Preliminary findings suggest that this compound may inhibit cancer cell growth by disrupting key signaling pathways involved in cell survival. Research focusing on its effects on prostate cancer cells has indicated potential therapeutic benefits .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations at the N1 Position

a) Ethyl 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate

- Molecular Formula : C₈H₁₁ClN₂O₂

- Molecular Weight : 202.64 g/mol

- Key Features : Substituted with two methyl groups at N1 and C3 positions. The absence of a cyclopentyl group reduces steric hindrance compared to the cyclopentyl analog. This compound is used in research applications, with a CAS number 119169-63-0 .

b) Ethyl 1-(6-Chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₂H₁₁ClN₃O₂

- Molecular Weight : 266.69 g/mol

- This substitution may enhance solubility in polar solvents .

c) Ethyl 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxylate Hydrochloride

- Molecular Formula : C₁₁H₁₇N₃O₂·HCl

- Molecular Weight : 275.73 g/mol

- The hydrochloride salt improves crystallinity and aqueous solubility .

Substituent Variations at the C4/C5 Positions

a) Ethyl 5-(N-(3-Chloro-4-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₃H₁₄ClN₃O₄S

- Molecular Weight : 355.79 g/mol

- Key Features : A sulfamoyl group at C5 introduces strong hydrogen-bonding capacity and acidity, making it suitable for enzyme inhibition studies .

b) Ethyl 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate

Structural and Functional Comparison Table

Biological Activity

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chloro group at the fourth position

- Cyclopentyl group at the first position

- Ethyl ester group at the fifth position of the pyrazole ring

Its molecular formula is , with a molecular weight of approximately 202.64 g/mol.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The compound can act as an inhibitor by occupying active sites on enzymes, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in its potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class, including this compound, demonstrate significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazoles can inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are critical in inflammatory responses .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against various bacterial strains. In vitro studies have revealed promising results against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the cyclopentyl group enhances its interaction with microbial targets, leading to increased efficacy compared to other similar compounds .

3. Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cancer cell proliferation by modulating pathways associated with cell survival and apoptosis. The compound's ability to interfere with androgen receptor signaling has been highlighted in studies focusing on prostate cancer treatment .

Case Studies and Research Findings

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Cyclocondensation | Ethanol, reflux, 6–8 hours | 60–75% | Byproduct formation |

| Formylation | Formic acid, H₂SO₄, 70°C | 50–65% | Over-oxidation risks |

| Continuous Flow Reactor | Automated systems, 80°C, 2 hours | 80–90% | High initial setup cost |

Optimization Tip : Use continuous flow reactors for better temperature control and reduced side reactions .

Basic: What spectroscopic and crystallographic methods are employed for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm; pyrazole C-Cl at δ 160–170 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures. For example, ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate was resolved using SHELXL97 with R-factor < 0.05 .

Q. Table 2: Crystallographic Parameters

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | P 1 | |

| R-factor | 0.039 | |

| Resolution (Å) | 0.84 |

Best Practice : Validate crystallographic data with hydrogen bonding analysis (e.g., graph-set notation for intermolecular interactions) .

Advanced: How do substituents on the pyrazole ring (e.g., chloro, cyclopentyl) influence bioactivity and reactivity?

Methodological Answer:

Substituents dictate electronic and steric properties:

- Chloro Group : Enhances electrophilicity, improving binding to enzymes (e.g., antimicrobial targets) .

- Cyclopentyl Group : Increases lipophilicity, aiding membrane permeability in cellular assays .

Q. Table 3: Substituent Impact on Bioactivity

| Compound Variant | Bioactivity (IC₅₀) | Key Application |

|---|---|---|

| 4-Chloro-3-ethyl-1-methyl derivative | 12 µM (Anticancer) | Kinase inhibition |

| 5-Amino-4-fluorophenyl analog | 8 µM (Anti-inflammatory) | COX-2 inhibition |

Contradiction Note : Chloro groups may reduce solubility, conflicting with in vivo efficacy .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .

- SAR Analysis : Compare structural analogs (e.g., ethyl 5-amino vs. 5-chloro derivatives) to isolate substituent effects .

Case Study : Discrepancies in IC₅₀ values for antiproliferative activity (5–50 µM) were resolved by controlling assay pH and serum content .

Advanced: What computational strategies optimize reaction pathways for this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (DFT) predict intermediates and transition states .

- Machine Learning : Train models on existing pyrazole synthesis data to predict optimal solvents/catalysts .

Example : ICReDD’s workflow reduced optimization time for a related pyrazole derivative by 40% using computational screening .

Basic: What are common impurities in synthesis, and how are they controlled?

Methodological Answer:

- Impurities : Unreacted starting materials (e.g., ethyl cyanoacetate) or over-formylated byproducts .

- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

QC Protocol : Monitor via HPLC (C18 column, 254 nm) with <2% impurity threshold .

Advanced: How is X-ray diffraction data processed using SHELX for structure refinement?

Methodological Answer:

Pro Tip : Use SHELXPRO to generate publication-ready CIF files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.